molecular formula C7H6N2O2S B12495676 3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid

3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid

Cat. No.: B12495676
M. Wt: 182.20 g/mol
InChI Key: RMHLRUPWQMJZDQ-UHFFFAOYSA-N
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Description

3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid typically involves the formation of the thiophene ring followed by functional group modifications. One common method involves the reaction of ketene dithioacetal with an appropriate secondary amine, followed by treatment with sodium sulfide and phenacyl bromide . The reaction conditions are optimized to improve the yield and purity of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyanothiophene: Similar structure but lacks the carboxylic acid group.

    5-Methylthiophene-2-carboxylic acid: Similar structure but lacks the amino and cyano groups.

    Thiophene-2-carboxylic acid: Lacks the amino, cyano, and methyl groups.

Uniqueness

3-Amino-4-cyano-5-methylthiophene-2-carboxylic acid is unique due to the presence of multiple functional groups (amino, cyano, and carboxylic acid) on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

3-amino-4-cyano-5-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H6N2O2S/c1-3-4(2-8)5(9)6(12-3)7(10)11/h9H2,1H3,(H,10,11)

InChI Key

RMHLRUPWQMJZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(=O)O)N)C#N

Origin of Product

United States

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